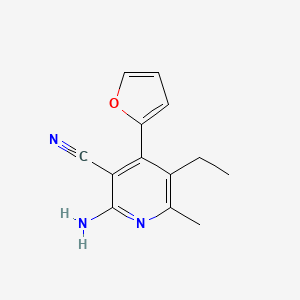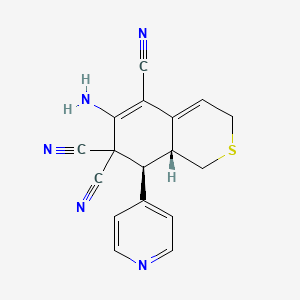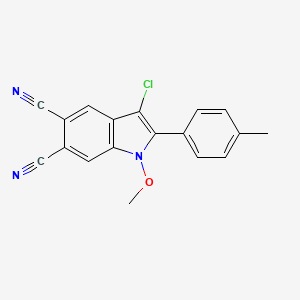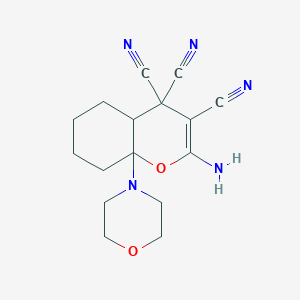
2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and morpholino groups
Vorbereitungsmethoden
The synthesis of 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide involves several steps. One common method includes the aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates . The reaction conditions typically involve the use of primary amines and formaldehyde, with the nature of the counter-ion and the structure of the primary amine playing crucial roles in determining the final product.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including aminomethylation, which involves the addition of an amino group to a molecule. The reaction products depend significantly on the nature of the counter-ion and the structure of the primary amine . Common reagents used in these reactions include formaldehyde and primary amines. Major products formed from these reactions include bispidines and pyrido[2,1-b][1,3,5]thiadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide has several scientific research applications. It is used in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities . These compounds have been studied for their antiviral, anticancer, and antimicrobial properties, making them valuable in medicinal chemistry and pharmaceutical research.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in the growth and proliferation of cancer cells . By inhibiting this pathway, the compound can effectively block the conduction of signaling pathways, leading to the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide stands out due to its unique combination of functional groups and its potential biological activities. Similar compounds include other morpholino derivatives and cyanide-containing compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C16H19N5O2 |
|---|---|
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
2-amino-8a-morpholin-4-yl-5,6,7,8-tetrahydro-4aH-chromene-3,4,4-tricarbonitrile |
InChI |
InChI=1S/C16H19N5O2/c17-9-12-14(20)23-16(21-5-7-22-8-6-21)4-2-1-3-13(16)15(12,10-18)11-19/h13H,1-8,20H2 |
InChI-Schlüssel |
VTMMTIMMPSNWFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)C(C(=C(O2)N)C#N)(C#N)C#N)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)propanamide](/img/structure/B14944137.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14944141.png)
![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14944149.png)
![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)
![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944183.png)

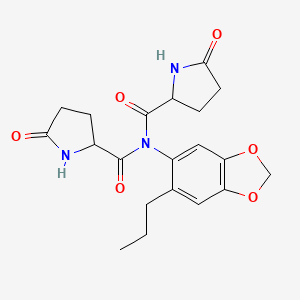
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)
